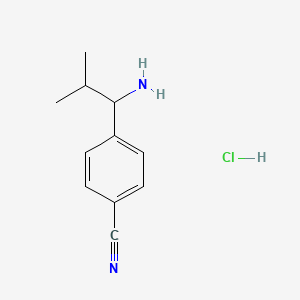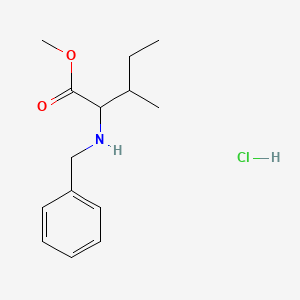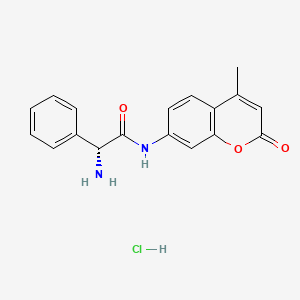
H-D-Phg-AMC.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phg-AMC.HCl typically involves the coupling of N-[(2S)-2-phenylglycyl] with 7-amino-4-methylcoumarin. The reaction is carried out in the presence of coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF). The reaction is initiated at low temperatures (0°C) and allowed to proceed at room temperature overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and dried under vacuum to obtain a white solid .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Phg-AMC.HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing 7-amino-4-methylcoumarin, which is fluorescent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using proteases under physiological conditions (pH 7.4, 37°C).
Substitution: Nucleophilic substitution reactions may involve reagents such as amines or thiols under mild conditions (room temperature, neutral pH).
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin, which exhibits fluorescence.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
H-D-Phg-AMC.HCl is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Enzymatic Assays: Used as a substrate to measure the activity of proteolytic enzymes such as thrombin and Factor Xa.
Drug Development: Employed in screening assays to identify inhibitors of proteolytic enzymes, which are potential therapeutic agents for conditions like thrombosis.
Diagnostic Tools: Utilized in diagnostic assays to detect enzyme activity in biological samples, aiding in the diagnosis of various diseases.
Mecanismo De Acción
The mechanism of action of H-D-Phg-AMC.HCl involves its hydrolysis by proteolytic enzymes. The peptide bond between N-[(2S)-2-phenylglycyl] and 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets are primarily serine proteases involved in coagulation and fibrinolysis pathways .
Comparación Con Compuestos Similares
Similar Compounds
H-D-Phg-OMe.HCl: Another peptide substrate with similar applications in enzymatic assays.
H-D-Phg-AMC: The non-hydrochloride form of the compound, used in similar research applications.
Uniqueness
H-D-Phg-AMC.HCl is unique due to its high purity and specific fluorogenic properties, making it highly sensitive and reliable for detecting proteolytic enzyme activity. Its hydrochloride form enhances its solubility and stability in aqueous solutions, which is advantageous for various biochemical assays .
Propiedades
Fórmula molecular |
C18H17ClN2O3 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C18H16N2O3.ClH/c1-11-9-16(21)23-15-10-13(7-8-14(11)15)20-18(22)17(19)12-5-3-2-4-6-12;/h2-10,17H,19H2,1H3,(H,20,22);1H/t17-;/m1./s1 |
Clave InChI |
OFDGQJISTJCYLQ-UNTBIKODSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C3=CC=CC=C3)N.Cl |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



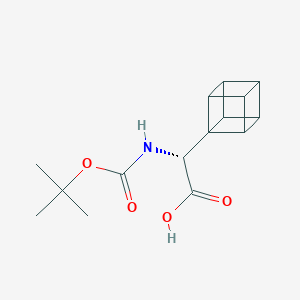

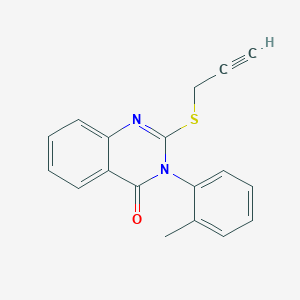
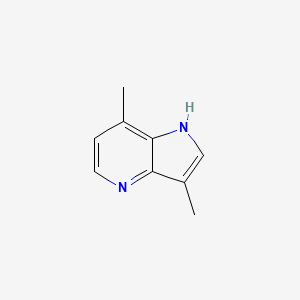
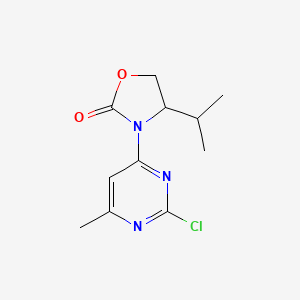
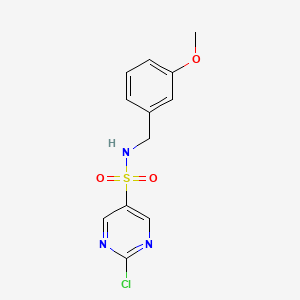
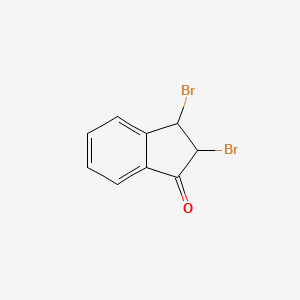
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B12277088.png)
![1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12277095.png)
